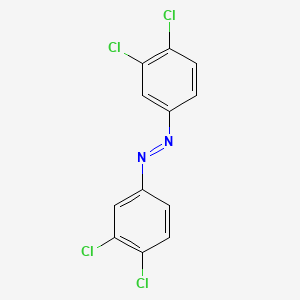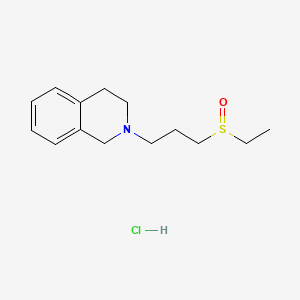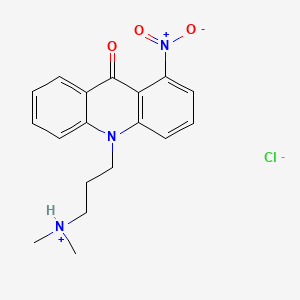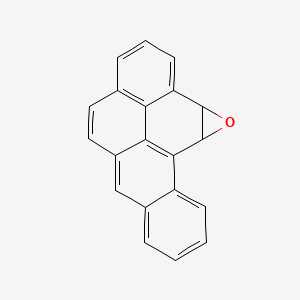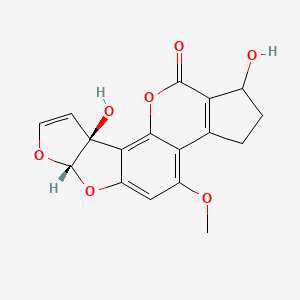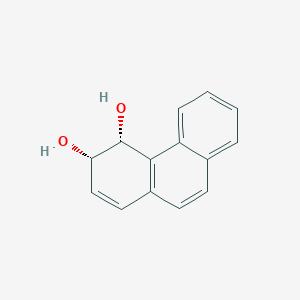
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is a cis-3,4-dihydrophenanthrene-3,4-diol. It has a role as a mouse metabolite. It is an enantiomer of a (3R,4S)-3,4-dihydrophenanthrene-3,4-diol.
Wissenschaftliche Forschungsanwendungen
Stereochemical Analysis
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol is studied for its stereochemical properties. Boyd et al. (1981) prepared optically pure forms of cis- and trans-3,4-dihydroxy-1,2,3,4-tetrahydrophenanthrene, allowing the determination of the absolute stereochemistry of these compounds. This research contributes to the understanding of the stereochemical aspects of phenanthrene metabolites (Boyd et al., 1981).
Enzymatic Metabolism
The metabolism of (3S,4R)-3,4-dihydrophenanthrene-3,4-diol and related compounds is a subject of research. Vyas et al. (1982) explored the stereoselective metabolism of trans-1,2-dihydroxy-1,2-dihydrophenanthrene by rat liver microsomes, highlighting the significance of stereochemistry in biological transformations (Vyas et al., 1982).
Organic Synthesis Applications
The compound and its derivatives are utilized in organic synthesis. Goli et al. (1994) synthesized (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives, indicating its utility in the synthesis of complex organic molecules (Goli et al., 1994).
Mutagenicity and Tumorigenicity Studies
Research by Chang et al. (2013) on the mutagenicity and tumorigenicity of enantiopure bay-region 3,4-diol-1,2-epoxide isomers of dibenz[a,h]anthracene, related to (3S,4R)-3,4-dihydrophenanthrene-3,4-diol, provides insights into the compound's biological effects and potential risks (Chang et al., 2013).
Photochemical Studies
Woning et al. (1990) investigated the amine-promoted photochemical 1,3-H shift of 3,4-dihydrophenanthrene, providing insights into the photochemical behavior of these compounds (Woning et al., 1990).
Polymer Research
Liu et al. (2010) researched electrochemical copolymerization involving 9,10-dihydrophenanthrene, demonstrating the compound's potential in developing materials with novel properties, like tunable fluorescence (Liu et al., 2010).
Eigenschaften
Produktname |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydrophenanthrene-3,4-diol |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14-/m0/s1 |
InChI-Schlüssel |
FOTICWSJABVKPW-JSGCOSHPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@H](C=C3)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



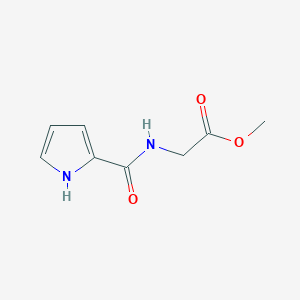
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
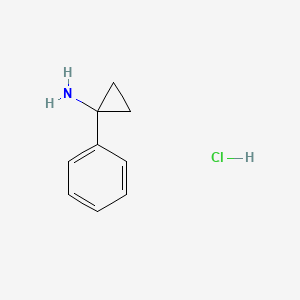
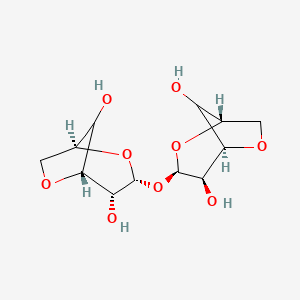
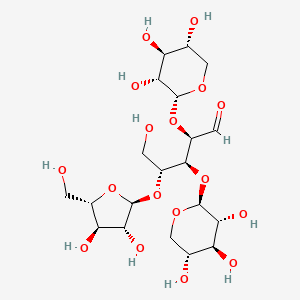
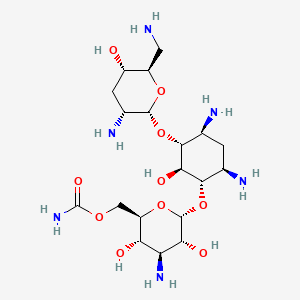
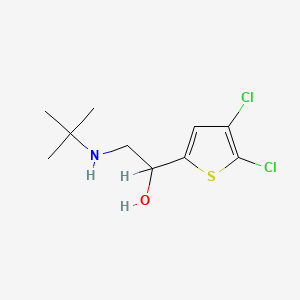
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)
